6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
Properties
IUPAC Name |
10,13-dimethyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),9,11(15),13-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-12-20-17(15-9-6-10-16(15)22(23)25-20)11-18-19(13(2)24-21(12)18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAKYPFBVMJTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCC5)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with phloroglucinol as the base material, followed by a series of regioselective reactions to introduce the necessary functional groups and ring structures . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
a) 9-(4-Chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Key Differences :
- Substituent : Chlorine (electron-withdrawing) at the para position of the phenyl group vs. methyl groups at positions 6 and 8 in the target compound.
- Molecular Weight : 336.768 g/mol (C₂₀H₁₃ClO₃) vs. ~322.34 g/mol (estimated for C₂₀H₁₆O₃) .
- Lipophilicity (LogP) : Chlorophenyl analog (LogP = 5.67) vs. target compound (predicted LogP ~5.2–5.5 due to methyl groups) .
b) 7-Arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones
Physicochemical Properties
DHFR Inhibition
- Mechanism : Fused heterocycles mimic folate structures, competing for DHFR binding.
- Target Compound : Predicted moderate activity due to methyl groups (electron-donating), which may reduce binding efficiency compared to chloro- or nitro-substituted analogs .
- Furopteridine Derivatives: Butyl 2-(7-aryl-...) acetates (6.1–6.8): Activity increases with para-halogens (F, Cl, Br) or bulky groups (isopropyl) . Annulation Effects: Furo[3,2-g]pteridines show higher activity than non-annulated pteridines due to enhanced planarity .
Biological Activity
6,8-Dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, a member of the furochromene class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a fused cyclopentene and furan ring system along with a chromene moiety, which contributes to its diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is C22H18O, with a molecular weight of approximately 330.376 g/mol. Its structural uniqueness allows it to participate in various chemical reactions and biological interactions.
Biological Activities
Research indicates that compounds within the furochromene class exhibit a range of biological activities including:
- Antioxidant Activity : Several studies have demonstrated that furochromenes can scavenge free radicals, thus providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary investigations suggest that 6,8-dimethyl-9-phenyl derivatives may induce apoptosis in cancer cells. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
Data Table: Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 6,8-Dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | C22H18O | Antioxidant, Anticancer |
| 8-Methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | C21H16O3 | Antioxidant |
| 6,8,9-Trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | C17H16O3 | Anti-inflammatory |
Case Studies
- Anticancer Activity Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 6,8-dimethyl-9-phenyl derivatives on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway involving mitochondrial release of cytochrome c and activation of caspases .
- Antioxidant Efficacy Assessment : A study conducted using DPPH and ABTS assays demonstrated that 6,8-dimethyl derivatives exhibited considerable free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 values were found to be lower than those of many known antioxidants .
Research Findings
Recent investigations into the synthesis and biological evaluation of this compound have highlighted its potential as a lead compound for drug development. The one-pot synthesis method has been established for creating various derivatives efficiently while maintaining high yields .
Moreover, ongoing research aims to elucidate the specific molecular mechanisms underlying its biological activities. Techniques such as molecular docking studies are being employed to predict interactions with target proteins involved in cancer progression and inflammation .
Q & A
Q. What are the key synthetic strategies for 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted aromatic aldehydes (e.g., phenyl derivatives) with coumarin precursors under acidic catalysis (e.g., BF₃·Et₂O or H₂SO₄). Cyclization steps are critical for forming the fused cyclopenta-furochromene backbone. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard, with yields ranging from 40–65% depending on substituent steric effects .
Q. How is structural characterization performed for this compound?
Characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns (e.g., methyl groups at C6/C8, phenyl at C9).
- HRMS : Validates molecular formula (C₁₆H₁₄O₃, MW 254.28) .
- X-ray crystallography : Resolves stereochemistry of the dihydrocyclopentane ring and confirms fused-ring geometry .
Q. What initial biological activities have been reported for this compound?
Preliminary screening shows moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ ~15 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM). Activities are attributed to the methoxyphenyl and methyl substituents, which enhance hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with varied substituents?
Substituent effects (e.g., electron-donating vs. withdrawing groups) significantly impact reaction kinetics:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for electron-deficient aldehydes.
- Catalyst screening : Lewis acids like ZnCl₂ enhance regioselectivity in furan ring formation.
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve scalability .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Models interactions with COX-2’s hydrophobic pocket, identifying critical H-bonds between the carbonyl group and Arg120/His90 residues.
- QSAR studies : Methoxy and methyl groups correlate with increased lipophilicity (logP ~3.2), enhancing membrane permeability .
Q. How do structural modifications resolve contradictions in biological data across analogs?
Comparative studies reveal:
- Phenyl vs. chlorophenyl substituents : Chlorine at C9 increases COX-2 inhibition (IC₅₀ ~10 µM) but reduces solubility.
- Methyl positioning : C6/C8 dimethyl groups stabilize the chromenone core, improving thermal stability (Tₘ = 215°C) but limiting metabolic clearance .
Q. What advanced techniques elucidate reaction mechanisms in its synthesis?
- Isotopic labeling : ¹⁸O tracing confirms carbonyl oxygen originates from the coumarin precursor.
- In situ FTIR : Monitors intermediate formation during cyclization (e.g., enol ether intermediates at 1680 cm⁻¹) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
